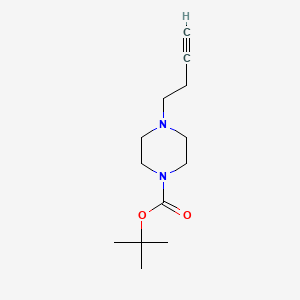

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate

Description

Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a terminal alkyne (but-3-yn-1-yl) substituent at the 4-position of the piperazine ring. The tert-butyl group enhances steric protection and simplifies handling during synthetic workflows, while the alkyne moiety offers reactivity for click chemistry or further functionalization . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-but-3-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBLLCYPXUQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232152-74-7 | |

| Record name | tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Piperazine Nitrogen (BOC Protection)

| Yield | Reaction Conditions | Procedure Summary |

|---|---|---|

| 60% | 0°C, 1 hour | Piperazine is dissolved in methylene chloride; BOC anhydride is added dropwise at 0°C. After 1 hour stirring, the reaction mixture is neutralized with aqueous K2CO3, extracted with methylene chloride, and purified by column chromatography to yield tert-butyl piperazine-1-carboxylate. |

Introduction of But-3-yn-1-yl Side Chain via Alkylation

Several methods have been reported for the alkylation of tert-butyl piperazine-1-carboxylate to introduce the but-3-yn-1-yl substituent:

| Yield | Reaction Conditions | Procedure Summary |

|---|---|---|

| 80% | Potassium carbonate, acetonitrile, 95°C, 4 hours | Reaction of tert-butyl piperazine-1-carboxylate with 1-bromo-3-propanol in presence of K2CO3 in acetonitrile. After reaction, solvent removal, extraction, and chromatographic purification yield the intermediate tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. This intermediate can be further transformed to the alkyne. |

| 36% | N-ethyl-N,N-diisopropylamine, 30°C, 72 hours, inert atmosphere | Alkylation with 1,2-dibromoethane under argon atmosphere to yield tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as an intermediate for further functionalization. |

| 93% | Potassium carbonate, DMSO, 75°C | Reaction of tert-butyl piperazine-1-carboxylate with 2,5-dichloropyrazine in DMSO with K2CO3 to yield functionalized derivatives, illustrating the versatility of the protected piperazine for nucleophilic substitution reactions. |

- The key alkylation step to introduce the but-3-yn-1-yl group often involves an alkyl halide bearing a terminal alkyne or a precursor that can be converted to the alkyne functionality post-alkylation.

Summary Table of Preparation Methods

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine + BOC anhydride | CH2Cl2, 0°C, 1 h | 60 | Formation of tert-butyl piperazine-1-carboxylate |

| 2a | tert-Butyl piperazine-1-carboxylate + 1-bromo-3-propanol + K2CO3 | Acetonitrile, 95°C, 4 h | 80 | Intermediate with hydroxypropyl group, precursor for alkyne |

| 2b | tert-Butyl piperazine-1-carboxylate + 1,2-dibromoethane + DIPEA | 30°C, 72 h, inert atmosphere | 36 | Intermediate bromoethyl derivative |

| 3 | Intermediate + alkyne installation (e.g., via elimination or substitution) | Various | Variable | Conversion to but-3-yn-1-yl substituent |

| Alt. | Modified Bruylants reaction | Conditions vary | High | Direct installation of alkyne substituent on piperazine |

Research Findings and Notes

- The tert-butyl carbamate protecting group is pivotal for selective functionalization of piperazine nitrogen atoms, preventing over-alkylation.

- Alkylation reactions generally require a base such as potassium carbonate or organic amines (e.g., DIPEA) and polar aprotic solvents (acetonitrile, DMSO) to promote nucleophilic substitution.

- Reaction temperatures and times vary depending on the alkylating agent and desired substitution pattern, with higher temperatures and longer times favoring completion but potentially reducing selectivity.

- Purification is typically achieved by silica gel chromatography, often using gradients of methanol in dichloromethane.

- Modified Bruylants reaction methods provide an efficient alternative for introducing complex alkynyl substituents directly onto the piperazine ring, yielding compounds with pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

Oxidation and Reduction Reactions: The alkyne group in the compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the alkyne group.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group to an alkane.

Major Products Formed

Oxidation: Oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.

Reduction: Reduction of the alkyne group typically results in the formation of the corresponding alkane.

Scientific Research Applications

Synthetic Applications

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives, which can be utilized in the development of more complex molecules with therapeutic potential.

Key Synthetic Routes:

- Synthesis of Piperazine Derivatives : The compound can be employed to synthesize piperazine derivatives that exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The conformational flexibility of the piperazine ring enhances interactions with biological macromolecules, making these derivatives valuable in drug discovery.

- Building Block for Natural Products : Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate is identified as a potential precursor to biologically active natural products, such as Indiacen A and Indiacen B. This highlights its significance in the synthesis of compounds with potential therapeutic applications .

Biological Applications

The compound's derivatives have shown promising results in various biological assays, making them candidates for further pharmacological studies.

Case Studies:

- Anticancer Activity : Research indicates that piperazine derivatives can act as inhibitors of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This mechanism underlies the therapeutic efficacy of certain piperazine-based drugs in treating cancers associated with BRCA mutations .

- Antimicrobial Properties : Several studies have demonstrated that compounds containing piperazine rings exhibit significant antimicrobial activity against various pathogens. The diverse biological activities are attributed to the polar nitrogen atoms within the piperazine structure, which facilitate interaction with microbial targets.

Data Table: Applications and Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate largely depends on its application. In medicinal chemistry, the piperazine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes. The alkyne group can also participate in click chemistry reactions, which are used to attach the compound to other molecules or surfaces .

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives are widely modified to tune pharmacological or physicochemical properties. Below is a structural comparison of tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate with key analogues:

Reactivity and Functionalization

- Alkyne Reactivity : The terminal alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and PROTAC synthesis. This contrasts with sulfonyl- or acyl-substituted analogues (e.g., ), which lack such reactivity .

- Halogenated Derivatives : Bromo- or iodo-substituted piperazines (e.g., ) are tailored for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation in drug discovery .

- Electrophilic Groups: Nitrophenoxy () and sulfonyl () substituents may participate in nucleophilic aromatic substitution or serve as hydrogen bond acceptors in target binding.

Physicochemical Properties

| Property | Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate | Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate | Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | ~239.3 g/mol | ~293.3 g/mol | ~359.2 g/mol |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (improved solubility) | ~3.5 (high lipophilicity) |

| TPSA | ~45 Ų | ~60 Ų | ~55 Ų |

| Key Functional Groups | Alkyne, tert-butyl carbamate | Fluoropyridine, tert-butyl carbamate | Bromofluorophenyl, tert-butyl carbamate |

Biological Activity

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate is characterized by the following chemical structure:

- Molecular Formula : C_{12}H_{19}N_{3}O_{2}

- Molecular Weight : 225.30 g/mol

- IUPAC Name : Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate

The compound features a piperazine ring substituted with a butynyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate has been investigated in various contexts, particularly in relation to cancer therapy and neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results as proteasome inhibitors, which are critical in cancer treatment due to their role in protein degradation pathways.

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | Proteasome Inhibition | 5.60 | Jurkat Cells |

| Compound B | Apoptosis Induction | 0.126 | MDA-MB-231 |

| Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate | TBD | TBD | TBD |

Note: Further studies are needed to determine the specific IC50 values for Tert-butyl 4-(but-3-YN-1-YL)piperazine-1-carboxylate.

Neuropharmacological Effects

Compounds similar to Tert-butyl 4-(but-3-YN-1-YL)piperazine have been explored for their effects on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological disorders. Research indicates that modulation of these receptors can lead to therapeutic effects in conditions such as depression and anxiety.

Case Studies

Several case studies highlight the potential applications of Tert-butyl 4-(but-3-YN-1-YL)piperazine derivatives:

- Proteasome Inhibition in Cancer Cells : A study demonstrated that a related compound inhibited proteasome activity in Jurkat cells, leading to increased apoptosis rates. This suggests that Tert-butyl 4-(but-3-YN-1-YL)piperazine derivatives could similarly affect cancer cell viability.

- Neurotransmitter Modulation : Another investigation into piperazine derivatives showed their ability to modulate serotonin levels, indicating potential use in treating mood disorders.

Research Findings

Research has focused on optimizing the structure of piperazine derivatives to enhance their biological activity. Key findings include:

- Structure–Activity Relationship (SAR) : Modifications to the piperazine ring and substituents significantly influence biological activity. For instance, the introduction of alkynyl groups has been associated with improved potency against cancer cell lines.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method utilizes tert-butyl piperazine-1-carboxylate as a starting material, reacting with propargyl bromide or similar alkynyl halides under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours), achieving yields up to 88.7% . Alternative routes include Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing aryl/heteroaryl substituents .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine functionalization | K₂CO₃, 1,4-dioxane, 110°C | 88.7% | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, microwave, 100°C | 91% |

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Characteristic peaks for the tert-butyl group (δ ~1.45 ppm, singlet) and alkyne protons (δ ~2.5 ppm for terminal alkynes). Piperazine ring protons appear as broad signals (δ 3.4–3.8 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) at m/z corresponding to the molecular formula (e.g., m/z 372.2 for derivatives) .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .

Q. How is the compound purified post-synthesis?

Common purification techniques include:

Q. What are the stability considerations for this compound?

- Thermal stability : Decomposition observed above 150°C via TGA analysis .

- Light sensitivity : Derivatives with alkyne groups may require storage in amber vials at –20°C to prevent dimerization .

- Hydrolysis : Boc group removal occurs under acidic conditions (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How can conflicting NMR data for piperazine derivatives be resolved?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings, especially for diastereomeric mixtures .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate crystal structure resolved to 0.84 Å resolution) .

- Variable-temperature NMR : Mitigates signal broadening caused by piperazine ring puckering .

Q. What strategies optimize Suzuki-Miyaura couplings for piperazine derivatives?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency with heteroaryl boronic esters .

- Microwave irradiation : Reduces reaction time (e.g., 3 hours at 100°C vs. 12 hours under conventional heating) .

- Base optimization : Na₂CO₃ in aqueous/organic biphasic systems minimizes side reactions .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Prolyl hydroxylase (PHD) inhibition : The piperazine core chelates Fe²⁺ in the enzyme active site, while the alkyne moiety enhances membrane permeability .

- Docking studies : Molecular modeling shows hydrophobic interactions between the tert-butyl group and enzyme pockets (e.g., HIF-PHD2 IC₅₀ ~50 nM) .

Q. What analytical challenges arise in quantifying trace impurities?

Q. How is the compound utilized in multicomponent reactions (MCRs)?

Q. What computational methods predict its physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.